N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}acetamide
Description
N-{2-[4-(Dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}acetamide is a structurally complex molecule featuring three key components:
- Dimethylamino-phenyl group: Aromatic ring substituted with a dimethylamino (–N(CH₃)₂) group, which enhances electron density and may influence receptor binding .
- 4-(4-Fluorophenyl)piperazine: A piperazine ring substituted with a para-fluorophenyl group. Fluorine’s electronegativity and small atomic radius can improve metabolic stability and receptor selectivity .
Properties
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29FN4O/c1-17(28)24-16-22(18-4-8-20(9-5-18)25(2)3)27-14-12-26(13-15-27)21-10-6-19(23)7-11-21/h4-11,22H,12-16H2,1-3H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMLINTGKJMGAHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC(C1=CC=C(C=C1)N(C)C)N2CCN(CC2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Intermediate: The initial step involves the reaction of 4-(dimethylamino)benzaldehyde with 4-(4-fluorophenyl)piperazine in the presence of a suitable catalyst to form an intermediate Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to yield the corresponding amine.
Acetylation: The final step involves the acetylation of the amine with acetic anhydride to produce this compound.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, which may reduce the acetamide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products
Oxidation: N-oxides of the parent compound.
Reduction: Corresponding amines.
Substitution: Halogenated derivatives of the parent compound.
Scientific Research Applications
Anticancer Activity
Research has identified N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}acetamide and related Mannich bases as promising candidates in cancer therapy. A study highlighted that certain Mannich bases exhibited cytotoxicity significantly higher than standard chemotherapeutics like 5-fluorouracil, with some compounds showing 2.5 to 5.2-fold increased potency against various cancer cell lines, including human colon cancer cells and T-lymphocytes .
Neuropharmacological Effects
The compound's structure suggests potential interactions with neurotransmitter systems, particularly those involving serotonin and dopamine receptors. This aligns with findings that similar piperazine derivatives have been explored for their antidepressant and anxiolytic properties, indicating a potential role in treating mood disorders .
Cytotoxicity Studies
In vitro studies have demonstrated that derivatives of this compound exhibit varying levels of cytotoxicity against different cancer cell lines. For instance, compounds derived from this structure were evaluated against hepatocellular carcinoma (HepG2), human lung carcinoma (SK-LU-1), and human breast cancer (MCF-7) cell lines, revealing significant activity compared to standard treatments .
Neuropharmacological Evaluations
A study assessing the effects of similar piperazine derivatives on animal models indicated potential antidepressant effects, suggesting that modifications to the core structure could yield compounds effective in treating mood disorders .
Mechanism of Action
The mechanism of action of N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}acetamide is likely related to its ability to interact with specific molecular targets such as neurotransmitter receptors or enzymes. The dimethylamino and fluorophenyl groups may facilitate binding to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Analogs
Impact of Piperazine Substituents
- Fluorophenyl (Target Compound) : Fluorine’s electronegativity enhances binding to serotonin receptors (e.g., 5-HT₁A) by stabilizing ligand-receptor interactions .
- Chlorophenyl () : Chlorine’s larger size and lipophilicity may favor dopamine D2/D3 receptor binding but reduce metabolic stability compared to fluorine .
- Sulfonyl () : Strong electron-withdrawing groups like sulfonyl can reduce off-target activity but may decrease blood-brain barrier permeability .
- Methoxyphenyl () : Electron-donating methoxy groups improve solubility but may reduce receptor affinity compared to halogens .
Acetamide Modifications
Aromatic Group Variations
- Dimethylamino-phenyl (Target Compound): The dimethylamino group’s electron-donating properties may enhance interactions with serotonin receptors .
- 3-Methoxyphenoxy (): Introduces steric bulk, which could reduce CNS penetration but improve peripheral activity .
Research Findings and Trends
- Receptor Selectivity : Fluorophenyl-piperazine derivatives (e.g., target compound) show higher 5-HT₁A affinity than chlorophenyl analogs, while chlorophenyl groups favor dopamine D3 binding .
- Metabolic Stability : Fluorine substitution reduces oxidative metabolism, extending half-life compared to methoxy or chlorine substituents .
- Synthetic Feasibility : Ethyl-linked acetamides (as in the target compound) are more synthetically accessible than sulfonyl or benzothiazolyl derivatives .
Biological Activity
N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}acetamide, often referred to as a piperazine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound exhibits properties that may be beneficial in treating various conditions, particularly in the fields of psychiatry and analgesia.
Chemical Structure and Properties
The chemical structure of this compound is characterized by the presence of a piperazine ring, a dimethylamino group, and a fluorophenyl moiety. Its molecular formula is C20H24FN3O, which contributes to its pharmacological profile.
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors, particularly serotonin (5-HT) and dopamine receptors. Studies indicate that compounds with similar structures often act as antagonists or partial agonists at these receptors, which can influence mood regulation and pain perception.
Biological Activity Overview
Research has demonstrated several key biological activities associated with this compound:
- Antidepressant Effects : The compound shows promise as an antidepressant by modulating serotonergic pathways.
- Analgesic Properties : It has been evaluated for its analgesic effects, potentially offering relief in chronic pain conditions.
- Antipsychotic Potential : Due to its action on dopamine receptors, it may exhibit antipsychotic properties, making it a candidate for further investigation in schizophrenia treatment.
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Antidepressant | Modulation of 5-HT receptors | |
| Analgesic | Pain relief in animal models | |
| Antipsychotic | Dopamine receptor antagonism |
Case Study: Antidepressant Activity
In a controlled study involving animal models, this compound was administered to assess its antidepressant effects. The results indicated a significant decrease in depressive-like behaviors as measured by the forced swim test (FST), suggesting that the compound enhances serotonergic transmission.
Case Study: Analgesic Efficacy
Another study focused on the analgesic properties of this compound using a formalin-induced pain model. The findings showed that administration resulted in reduced pain scores compared to control groups, indicating effective analgesic activity possibly through modulation of pain pathways involving serotonin and norepinephrine.
Safety and Toxicology
While the compound demonstrates promising biological activities, safety evaluations are crucial. Toxicological studies have indicated that at therapeutic doses, it exhibits a favorable safety profile; however, further comprehensive studies are needed to fully assess its long-term effects and potential side effects.
Q & A
Q. Table 1: Comparative Receptor Binding Affinity
| Receptor | IC (nM) | Assay Type | Reference |
|---|---|---|---|
| 5-HT | 12 ± 2 | Radioligand (CHO-K1) | |
| D | 450 ± 30 | Functional (cAMP) |
Q. Table 2: Stability in Aqueous Buffers
| pH | Half-Life (25°C) | Degradation Product |
|---|---|---|
| 6.0 | 48 h | Hydrolyzed acetamide |
| 7.4 | 12 h | N/A (stable) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
